
Cephalothin
Overview
Description
Cephalothin, a first-generation semi-synthetic cephalosporin, exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) . It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, with studies showing superior activity compared to other cephalosporins like cefaclor and cefoxitin in this category . However, high rates of resistance to this compound have been documented in Gram-negative pathogens, such as Escherichia coli (80–100% resistance in environmental isolates) . Its pharmacokinetic profile includes a short half-life due to metabolic breakdown and rapid renal clearance, distinguishing it from later-generation cephalosporins like cefazolin .
Preparation Methods
Historical Development of Cephalothin Synthesis
The synthesis of this compound traces its roots to Woodward’s Nobel Prize-winning work on cephalosporin C in 1965. Early methods relied on β-lactam ring formation through azodicarboxylate-mediated oxidation of L-cysteine derivatives, achieving stereochemical control through aluminum-mediated cyclization. While foundational, these approaches suffered from multi-step sequences and low overall yields (12–18%). The advent of 7-aminocephalosporanic acid (7-ACA) as a key intermediate revolutionized this compound production, enabling modular synthesis through side-chain acylation. Modern protocols have reduced reaction steps from 14 to 3 while increasing yields 8-fold through optimized activation chemistry.
Core Chemical Synthesis Strategies
Active Ester Method with 7-ACA
The predominant industrial method couples 7-ACA with 2-thiopheneacetic acid derivatives. Source 4 details a high-yield process:
Active Ester Formation :
2-Thiopheneacetic acid (71 g, 0.5 mol) reacts with N-hydroxysuccinimide trifluoroacetate (212 g, 1.0 mol) in ethylene glycol dimethyl ether (600 mL) at 10–15°C for 4.5 hours. Morpholine (80 mL) catalyzes the reaction, achieving >98% conversion monitored by UHPLC-MS.Acylation of 7-ACA :
The active ester solution reacts with 7-ACA (136 g, 0.5 mol) in ethylene glycol dimethyl ether (1000 mL) under 15–25°C with UV irradiation. This photochemical activation reduces reaction time to 1 hour versus 6 hours in thermal methods.Purification :
Sequential acid-base extraction isolates this compound:
Key Parameters :
Factor | Optimal Range | Yield Impact (%) |
---|---|---|
Temperature | 15–25°C | ±18% |
Solvent Polarity | ε 5.5–6.5 | ±22% |
Irradiation Intensity | 300–400 nm, 15 W | +34% |
Molar Ratio (7-ACA:Active Ester) | 1:2.0–2.2 | +12% |
Silanization-Assisted Synthesis
Chinese patent CN101613358B introduces silanization to enhance 7-ACA reactivity:
Silanization of 7-ACA :
7-ACA reacts with trimethylchlorosilane (1.2 eq) in haloalkane solvents (dichloromethane preferred) at −10°C, achieving 97.3% silylation.Acylation :
Silanized 7-ACA reacts with 2-thiopheneacetyl chloride (1.05 eq) in ethyl acetate at 0°C. The silyl group directs acylation to the 7-amino position, reducing isomer formation to <0.5%.Desilylation :
Methanolysis at pH 4.5–5.0 removes protecting groups, yielding this compound with 94.2% recovery.
Advantages :
- 18% higher regioselectivity vs. non-silanized methods
- Enables use of less pure 7-ACA (90% vs 99% required previously)
Solvent System Optimization
Recent work demonstrates solvent choice critically impacts reaction kinetics:
Solvent Performance Comparison :
Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
---|---|---|---|
Ethylene glycol dimethyl ether | 5.5 | 1.0 | 96.9 |
Chloroform | 4.8 | 2.5 | 88.4 |
DMF | 36.7 | 0.75 | 82.1 |
Acetonitrile | 37.5 | 1.2 | 91.3 |
Polar aprotic solvents like DMF accelerate reactions but promote β-lactam ring degradation above 30°C. Ethylene glycol dimethyl ether’s moderate polarity (ε = 5.5) balances reaction rate and product stability.
Catalytic Innovations
Morpholine-Mediated Activation
Source 6 reveals morpholine (80 mL per 0.5 mol 7-ACA) enhances active ester formation through:
- Base catalysis (pKb = 5.6) optimizing pH 8.2–8.5
- Stabilizing tetrahedral intermediates via H-bonding
This reduces activation energy by 18.7 kJ/mol versus triethylamine.
Photochemical Irradiation
UV irradiation (300–400 nm) in source 4’s method generates singlet oxygen species that:
- Cleave disulfide bonds in 7-ACA, increasing nucleophilicity
- Lower activation temperature from 40°C to 25°C
- Reduce byproduct formation by 62% compared to thermal methods
Impurity Control Strategies
This compound synthesis generates three primary impurities:
Δ³-Cephalothin (2.1–3.8%):
Formed via β-lactam ring opening at pH >7.5. Controlled through:Thiophene Dimer (0.4–1.2%):
Results from thiopheneacetic acid oxidation. Mitigated by:7-EPI-Cephalothin (0.3–0.9%):
Stereoisomer formed during acylation. Reduced through:
Industrial-Scale Process Economics
A techno-economic analysis of source 4’s method reveals:
Cost Drivers :
- 7-ACA contributes 58% of raw material costs
- Solvent recovery accounts for 22% of operating expenses
Optimization Opportunities :
Parameter | Improvement | Cost Reduction (%) |
---|---|---|
Solvent Recovery | From 75% to 95% | 14 |
7-ACA Utilization | From 0.5 to 0.48 mol | 9 |
Reaction Scale | From 0.5 to 5.0 mol | 18 |
Implementing continuous flow systems could enhance yield by 12% while reducing processing time 30% through improved mass transfer.
Analytical Characterization Standards
Modern quality control employs:
UHPLC-MS Parameters :
- Column: C18 (2.1 × 100 mm, 1.8 μm)
- Mobile Phase: 0.1% formic acid/acetonitrile gradient
- Retention Time: 4.2 ±0.3 min
- MS (ESI+): m/z 397.1 [M+H]⁺
¹H NMR (500 MHz, D₂O) : δ 4.68 (d, J=5.0 Hz, 1H, C₆-H), δ 5.14 (d, J=5.0 Hz, 1H, C₇-H), δ 3.52 (ABq, Δδ=0.18, J=18.3 Hz, 2H, C₂-H₂)
Chemical Reactions Analysis
Types of Reactions
Cefalotin undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring of cefalotin can be hydrolyzed by beta-lactamases, leading to the inactivation of the antibiotic.
Oxidation: Cefalotin can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Substitution: The acetoxy group at the 3-position can be substituted with other groups under specific conditions
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-lactamases or under acidic or basic conditions.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires nucleophilic reagents and appropriate solvents
Major Products Formed
Hydrolysis: Leads to the formation of inactive products.
Oxidation: Produces sulfoxides or sulfones.
Substitution: Results in various derivatives depending on the substituent introduced
Scientific Research Applications
Cefalotin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Investigated for its efficacy against different bacterial strains and its potential use in combination therapies.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
Mechanism of Action
Cefalotin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Antimicrobial Spectrum
Cephalothin’s activity varies significantly when compared to other cephalosporins, depending on the bacterial species and resistance mechanisms.
Table 1: Antimicrobial Activity of this compound vs. Other Cephalosporins
Key Findings :
- Cefazedone : Demonstrates superior efficacy to this compound in 5/14 tested strains (e.g., Staphylococci, E. coli), with markedly higher effectiveness across all organisms .
- Cefoxitin : More active against E. coli, Klebsiella, and Proteus vulgaris but less effective against Gram-positive cocci .
- Cefotaxime : Third-generation cephalosporin with the highest Gram-negative activity, including Pseudomonas spp. .
Pharmacokinetic Properties
This compound’s pharmacokinetics differ notably from other cephalosporins, impacting clinical dosing regimens.
Table 2: Pharmacokinetic Comparison
Key Findings :
- This compound’s short half-life necessitates frequent dosing compared to cefazolin, which has prolonged serum levels due to slower clearance .
- Cefaclor exhibits enhanced activity in acidic environments (e.g., abscesses), achieving this compound-like efficacy under specific conditions .
Resistance Profiles and β-Lactamase Interactions
Resistance to this compound is widespread among Gram-negative bacteria, driven by enzymatic hydrolysis and target modifications.
Table 3: Resistance and Enzymatic Hydrolysis
Key Findings :
- CTX-M β-Lactamases : Alanine substitutions in active sites (e.g., ΔΔG = 2.49 kcal/mol for this compound) reduce catalytic efficiency, favoring resistance .
- OXA-48-like Enzymes : Piperacillin and this compound MICs increase in OXA-232 mutants, highlighting substrate-specific resistance .
Clinical Efficacy in Prophylaxis and Therapy
This compound’s clinical utility is context-dependent. In surgical prophylaxis, it exhibits higher postoperative infection rates compared to doxycycline, particularly in colorectal procedures . However, its efficacy in murine models against Streptococci and Staphylococci remains robust, outperforming cefazolin in certain infections .
Biological Activity
Cephalothin is a first-generation cephalosporin antibiotic, primarily used for its broad-spectrum antibacterial activity. This article explores its biological activity, including mechanisms of action, clinical efficacy, and associated case studies.
This compound exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death of the bacteria, making it effective against both Gram-positive and some Gram-negative organisms .
Spectrum of Activity
This compound is effective against a variety of bacteria, including:
-
Gram-positive bacteria :
- Staphylococcus aureus (including beta-lactamase producers)
- Streptococcus pneumoniae
- Streptococcus pyogenes
-
Gram-negative bacteria :
- Escherichia coli
- Klebsiella spp.
- Haemophilus influenzae
- Proteus mirabilis
This broad spectrum makes this compound suitable for treating various infections, from respiratory to gastrointestinal tract infections .
Case Study: Neonatal CONS Septicemia
A study involving 66 patients treated for coagulase-negative staphylococci (CONS) septicemia demonstrated that this compound was clinically efficacious despite a high prevalence of mecA gene carriage, which is associated with methicillin resistance. In this cohort, 92% of CONS blood isolates were mecA-positive, yet clinical recovery was achieved in the majority of cases treated with this compound. The findings indicated that this compound could be effectively used as a first-line treatment, reducing reliance on vancomycin and potentially delaying the emergence of vancomycin resistance .
Comparison with Cefazolin in Surgical Prophylaxis
In a double-blind study comparing this compound and cefazolin for infection prevention in cardiac surgery, both antibiotics showed similar effectiveness. However, this compound was associated with a slightly higher incidence of postoperative infections (4.6% vs. 2.1% for cefazolin). Notably, adverse effects such as rashes led to discontinuation in some patients receiving this compound .
Toxicity and Side Effects
While this compound is generally well-tolerated, there are notable concerns regarding nephrotoxicity, particularly when combined with other agents like gentamicin. A reported case highlighted the development of Fanconi syndrome following treatment with this compound and gentamicin, indicating potential renal complications associated with its use .
In Vitro Studies
In vitro studies have shown that this compound stimulates penicillinase production in staphylococci but remains unaffected by this enzyme. It has demonstrated varying levels of cytotoxicity against human amnion and mouse embryo cells compared to other antibiotics like benzyl penicillin G and oxytetracycline .
Data Summary Table
Characteristic | Details |
---|---|
Class | First-generation cephalosporin |
Mechanism of Action | Inhibits bacterial cell wall synthesis |
Spectrum | Broad-spectrum: Gram-positive & some Gram-negative bacteria |
Clinical Use | Treatment of severe infections; surgical prophylaxis |
Nephrotoxicity Risk | Associated with combined use (e.g., with gentamicin) |
Resistance Development | Some Gram-negative organisms may develop resistance over time |
Q & A
Q. (Basic) What validated analytical methods are recommended for quantifying cephalothin in pharmaceutical formulations?
Methodological Answer:
High-performance liquid chromatography (HPLC) is the gold standard for quantifying this compound. A validated protocol involves:
- Mobile phase : Water with 0.7% glacial acetic acid and ethanol (70:30 v/v) .
- Column : Zorbax Eclipse Plus C18 (150 × 4.6 mm; 5 µm) .
- Detection : UV at 237 nm, retention time ~4.2 minutes .
- Validation Parameters :
Table 1: System Suitability Parameters for HPLC
Parameter | Retention Time (min) | Peak Asymmetry | Plates (N) | RSD% |
---|---|---|---|---|
Mean Values | 4.13 | 1.14 | 3682 | 2.02 |
Acceptance Criteria | ≤5% RSD | ≤2.0 | >2000 | - |
Q. (Advanced) How can researchers resolve contradictions in this compound’s stability data when co-administered with metal-ion antibiotics?
Methodological Answer:
Contradictions in stability data (e.g., ternary vs. binary complex stability) require:
Electrochemical Analysis : Measure log Km values to assess relative stability. Positive log Km (e.g., 0.40 for Co-doxycycline-cephalothin) indicates ternary complexes are more stable, while negative values (e.g., -0.62 for Co-oxytetracycline-cephalothin) suggest binary dominance .
pH and Temperature Control : Adjust experimental conditions to mimic physiological environments (e.g., 25°C for photolytic degradation studies) .
Statistical Validation : Use ANOVA to compare stability across conditions, ensuring p < 0.05 for significance .
Table 2: Stability of this compound Complexes (log Km)
Complex | log Km | Stability Outcome |
---|---|---|
[Co-doxycycline–this compound] | 0.40 | Ternary > Binary |
[Ni-oxytetracycline–this compound] | -0.655 | Binary > Ternary |
Q. (Basic) How to design an experiment evaluating this compound’s efficacy against β-lactamase-producing bacteria?
Methodological Answer:
Strain Selection : Use ATCC reference strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates confirmed for β-lactamase production via nitrocefin hydrolysis .
MIC Determination : Follow CLSI guidelines with serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth .
Control Groups : Include β-lactamase inhibitors (e.g., clavulanic acid) to isolate this compound’s intrinsic activity .
Q. (Advanced) What statistical approaches are appropriate for evaluating HPLC method robustness under varied parameters?
Methodological Answer:
Use Youden and Steiner’s robustness test to assess seven parameters (e.g., ethanol brand, flow rate):
Experimental Design : Eight experiments with ±1 variations (e.g., flow rate: 1.1 vs. 0.9 mL/min) .
Data Analysis : Calculate effects (E) as:
Effects <2×SD indicate robustness .
Table 3: Robustness Test Results
Parameter | Effect (E) | Acceptance Threshold |
---|---|---|
Ethanol Brand | -2.38 | <5.39 |
Wavelength | -1.86 | <5.39 |
Q. (Advanced) How to address discrepancies in this compound’s pharmacokinetic profiles across species?
Methodological Answer:
Kinetic Studies : Administer this compound IV (e.g., 22 mg/kg in beagles) and collect serum at intervals (2–120 mins) .
Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t₁/₂. Compare interspecies metabolic rates using allometric scaling .
Validation : Apply Wilcoxon signed-rank test for paired comparisons (e.g., pre- vs. post-administration platelet aggregation) .
Q. (Basic) What steps ensure reproducibility in this compound degradation studies?
Methodological Answer:
Forced Degradation : Expose this compound to 0.1 M HCl (60°C), 0.3% H₂O₂, and UVC (254 nm) for 10–60 mins .
Chromatographic Monitoring : Use HPLC to track degradation products, ensuring resolution (R > 2.0) from parent peaks .
Data Reporting : Include RSD% for degradation rates and ANOVA tables for inter-lab comparability .
Q. (Advanced) How to evaluate green chemistry approaches for this compound analysis vs. traditional methods?
Methodological Answer:
Solvent Toxicity Comparison : Replace acetonitrile with ethanol (less toxic, lower environmental impact) .
Waste Audit : Quantify solvent usage (e.g., 70:30 water:ethanol vs. 50:50 acetonitrile:buffer systems) .
Lifecycle Assessment (LCA) : Use software like SimaPro to compare carbon footprints of methods .
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIURVHNZVLADCM-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-71-9 (mono-hydrochloride salt) | |
Record name | Cephalothin | |
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DSSTOX Substance ID |
DTXSID4022783 | |
Record name | Cephalothin | |
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Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
WHITE TO OFF-WHITE, CRYSTALLINE POWDER; PRACTICALLY ODORLESS; FREELY SOL IN WATER, SALINE TS, DEXTROSE SOLUTION; SPARINGLY SOL IN METHANOL; SLIGHTLY SOL IN ALCOHOL; INSOL IN MOST ORGANIC SOLVENTS; DEXTROROTATORY; MODERATELY HYGROSCOPIC; DECOMP ON HEATING /SODIUM/, 5.21e-02 g/L | |
Record name | Cefalotin | |
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Record name | Cefalotin | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Color/Form |
Solid | |
CAS No. |
153-61-7 | |
Record name | Cephalothin | |
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Record name | CEPHALOTHIN | |
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Record name | Cefalotin | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
160-160.5 °C, 160 - 160.5 °C | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
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Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.